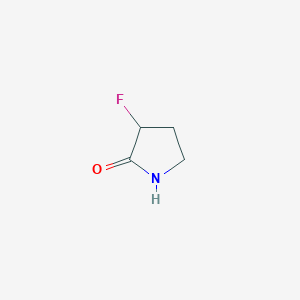

3-Fluoropyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUUXPIAXCZUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026565-61-6 | |

| Record name | 3-fluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoropyrrolidin 2 One and Analogues

Electrophilic Fluorination Strategies

Hypervalent Iodine-Mediated Intramolecular Aminofluorination

Hypervalent iodine reagents have proven to be versatile in mediating the intramolecular aminofluorination of alkenes to produce fluorinated nitrogen-containing heterocycles. semanticscholar.orgmdpi.comnih.gov This method involves the activation of an alkene by the hypervalent iodine species, followed by intramolecular attack by a nitrogen nucleophile and subsequent introduction of a fluorine atom. nih.gov

The intramolecular aminofluorination of homoallylamine derivatives can be effectively achieved using stoichiometric amounts of a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PhI(OAc)₂), in combination with a fluoride (B91410) source like pyridine-hydrogen fluoride (Py·HF). semanticscholar.orgresearchgate.net This reaction typically proceeds in a solvent like dichloromethane (B109758) at room temperature, yielding N-tosyl-3-fluoropyrrolidines in good to high yields. researchgate.net The mechanism is thought to involve the in situ generation of a (difluoroiodo)benzene species which then reacts with the alkene. mdpi.com

The use of boron trifluoride etherate (BF₃·OEt₂) as a fluoride source and activating reagent has also been reported for the synthesis of fluorinated oxazolines, a related class of heterocycles. nih.gov

To improve the efficiency and atom economy of the process, catalytic systems have been developed. A notable example involves the use of a catalytic amount of p-iodotoluene in the presence of a terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA), and Py·HF as the fluorine source. semanticscholar.orgresearchgate.net This catalytic approach has been successfully applied to the synthesis of N-tosyl-3-fluoropyrrolidines and N-tosyl-3-fluoropiperidines. semanticscholar.org The proposed mechanism involves the in situ formation of the active hypervalent iodine difluoride species, p-TolIF₂, which then participates in the aminofluorination cycle. nih.gov

Table 1: Comparison of Stoichiometric and Catalytic Aminofluorination

| Feature | Stoichiometric System | Catalytic System |

| Iodine Reagent | PhI(OAc)₂ | p-iodotoluene |

| Fluorine Source | Py·HF | Py·HF |

| Oxidant | - | mCPBA |

| Yields | Good to high researchgate.net | Generally good, though sometimes slightly lower than stoichiometric mdpi.com |

| Key Advantage | High yields | Reduced waste, cost-effective |

The hypervalent iodine-mediated aminofluorination has been shown to be applicable to a range of substrates. For instance, N-tosyl homoallylamines are common substrates for the synthesis of 3-fluoropyrrolidines. semanticscholar.org The reaction conditions are generally mild, allowing for the tolerance of various functional groups. However, the presence of substituents on the alkene can sometimes lead to decreased yields. nih.gov The electronic properties of the substituents on the aromatic ring of the substrate can also influence the stability of reaction intermediates and, consequently, the reaction outcome. mdpi.com

Electrophilic Fluorination of Allylsilanes for Pyrrolidinone Precursors

An alternative strategy for the synthesis of fluorinated pyrrolidinones involves the electrophilic fluorination of allylsilanes to generate key precursors. nih.gov Allylsilanes can undergo electrophilic fluorodesilylation to produce allylic fluorides. researchgate.net These fluorinated intermediates can then be subjected to further transformations to construct the pyrrolidinone ring.

For example, various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones have been prepared from allylic fluorides bearing a pending nitrogen nucleophile through a 5-exo-trig iodocyclization. nih.gov These allylic fluoride precursors are accessible via the electrophilic fluorination of the corresponding allylsilanes. nih.gov The presence of the allylic fluorine substituent can induce syn-stereocontrol during the subsequent iodocyclization. nih.gov

Direct Fluorination of Pyrrolidinone Systems (e.g., via Sulfanylation)

Direct fluorination of the pyrrolidinone ring system presents a more direct approach. One method involves the sulfanylation of the lactam followed by fluorodesulfurization. ucl.ac.uk For instance, the sulfanylation of N-methylpyrrolidinone can be achieved using a strong base like lithium diisopropylamide (LDA) and diphenyl disulfide. The resulting α-phenylsulfanyl lactam can then be treated with a fluorinating agent like difluoroiodotoluene (B35932) to yield the α-fluoro-α-phenylsulfanyl derivative. In some cases, difluorination can also occur. ucl.ac.uk

However, this method can be complicated by competing oxidation of the sulfide (B99878) to a sulfoxide, particularly in substrates with certain structural features. ucl.ac.uk The reaction conditions need to be carefully controlled to favor the desired fluorination pathway.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a common strategy for the synthesis of fluorinated organic compounds. In the context of 3-fluoropyrrolidin-2-one, this often involves the introduction of a fluoride ion into a suitable precursor molecule.

Bromofluorination of Alkenyl Azides and Subsequent Cyclization

A notable method for the synthesis of 3-fluoropyrrolidine (B48656) derivatives involves the bromofluorination of alkenyl azides, followed by reduction and cyclization. researchgate.netarkat-usa.org This synthetic route provides a pathway to 3-fluoropyrrolidines, which can be precursors to the corresponding pyrrolidinones.

The key steps in this methodology are:

Bromofluorination: An appropriate alkenyl azide (B81097) undergoes bromofluorination, where a bromine and a fluorine atom are added across the double bond. researchgate.netarkat-usa.org For instance, the reaction of 4-azido-2-methyl-1-butene with N-bromosuccinimide (NBS) and triethylamine (B128534) trihydrofluoride (Et3N•3HF) yields the bromofluorinated azide intermediate. arkat-usa.org

Reduction and Cyclization: The resulting azide is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the 3-fluoropyrrolidine ring. researchgate.netarkat-usa.org

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to synthesize chiral this compound derivatives is of high importance, as the stereochemistry of the fluorine-bearing center can have a significant impact on a molecule's biological activity.

Enantioselective Fluorination Techniques

Enantioselective fluorination aims to introduce a fluorine atom into a molecule in a way that preferentially forms one enantiomer over the other. Several approaches have been explored:

Chiral Catalysts: The use of chiral catalysts, such as chiral bis(oxazoline)-copper complexes, has been shown to be effective in the enantioselective electrophilic fluorination of β-ketoesters. juniperpublishers.com These reactions can achieve high yields and good enantioselectivities. juniperpublishers.com The addition of achiral additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can further enhance the enantiomeric excess. juniperpublishers.com

Organocatalysis: Chiral primary amines, including α-PEA, have been used as organocatalysts for the enantioselective α-fluorination of ketones. semanticscholar.org This method has been applied to the synthesis of enantiopure cis-1-Boc-3-fluoropiperidin-4-ol, a related heterocyclic system. semanticscholar.org Chiral imidazolidinones have also been utilized for organomediated asymmetric 18F fluorination, providing access to enantioenriched α-fluoroaldehydes. juniperpublishers.com

Chiral Iodine(III) Catalysts: Oxidative fluorocyclization reactions of 1,1-disubstituted styrenes with internal nitrogen nucleophiles, using in situ generated chiral iodine(III)-catalysts, can produce fluorinated pyrrolidines with tertiary carbon-fluorine stereocenters with up to 96% ee. acs.org

Table 1: Enantioselective Fluorination Approaches

| Technique | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Chiral Metal Catalysis | Chiral bis(oxazoline)-copper complexes | β-ketoesters | High yields and good enantioselectivities. juniperpublishers.com |

| Organocatalysis | Chiral primary amines (e.g., α-PEA) | Ketones | Provides access to enantiopure fluorinated heterocycles. semanticscholar.org |

| Organocatalysis | Chiral imidazolidinones | Aldehydes | Enables asymmetric 18F fluorination. juniperpublishers.com |

| Chiral Hypervalent Iodine Catalysis | Chiral iodine(III)-catalysts | 1,1-disubstituted styrenes with internal nitrogen nucleophiles | Forms tertiary C-F stereocenters with high enantioselectivity. acs.org |

Diastereoselective Cyclization Methodologies (e.g., 5-exo-trig Iodocyclisation)

Diastereoselective cyclization is another powerful strategy for controlling the stereochemistry of the pyrrolidinone ring. A key example is the 5-exo-trig iodocyclization of allylic fluorides. nih.govresearchgate.netox.ac.uk

In this method:

Allylic fluorides bearing a nitrogen nucleophile are prepared through electrophilic fluorination of the corresponding allylsilanes. nih.govresearchgate.netox.ac.uk

These precursors then undergo a 5-exo-trig iodocyclization. The presence of the allylic fluorine substituent directs the stereochemical outcome of the cyclization, leading to high syn-diastereoselectivity. nih.govresearchgate.netox.ac.uk Diastereomeric ratios ranging from 10:1 to over 20:1 have been reported for N-tosyl-3-fluoropent-4-en-1-amines and amides. nih.govresearchgate.netox.ac.uk This stereocontrol is attributed to the formation of an I(2)-π complex where the fluorine atom is positioned inside. nih.govox.ac.uk

This methodology has been successfully applied to the synthesis of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones. nih.govresearchgate.netox.ac.uk

Application of Organocatalysis and Metallaphotoredox Catalysis

Both organocatalysis and metallaphotoredox catalysis have emerged as powerful tools in modern synthetic chemistry, offering new avenues for the synthesis of complex molecules like this compound.

Organocatalysis: The introduction of fluorine atoms in the β-position to a nitrogen atom in dimethylaminopyridine (DMAP) derived systems has been studied to influence their conformation and catalytic activity. ethz.ch While not directly a synthesis of this compound, this research highlights the principle of using fluorine to control reactivity in organocatalysis, a concept that can be applied to its synthesis. ethz.ch

Metallaphotoredox Catalysis: This rapidly developing field merges photoredox catalysis with transition metal catalysis. nih.govnih.gov It allows for the generation of reactive radical intermediates under mild conditions, which can then participate in bond-forming reactions catalyzed by a transition metal. nih.gov This approach has been used for various transformations, including C(sp³)–C(sp³) bond formations. nih.gov While a direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of metallaphotoredox catalysis, such as the decarboxylative coupling of amino acids, could potentially be adapted for this purpose. chemrxiv.org For instance, the merger of photocatalytic hydrogen atom transfer (HAT) with transition metal catalysis is a formidable strategy for constructing C(sp³)–carbon and C(sp³)-hetero bonds. rsc.org

Ring-Closing Metathesis and Other Cyclization Routes

Ring-closing metathesis (RCM) is a versatile and widely used method for the synthesis of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.orgnih.gov

Ring-Closing Metathesis (RCM): RCM involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org This method is known for its tolerance of various functional groups. organic-chemistry.org While the direct RCM synthesis of this compound is not explicitly described, the synthesis of unsaturated nitrogen heterocycles like 3-pyrrolines via RCM is well-established. nih.gov These could potentially be converted to the desired product through subsequent functional group manipulations. The efficiency of RCM can be influenced by factors such as catalyst choice (e.g., Grubbs catalysts) and reaction conditions. organic-chemistry.orgacademie-sciences.fr

Other Cyclization Routes:

Hypervalent Iodine-Mediated Intramolecular Aminofluorination: Unsaturated amines can undergo intramolecular aminofluorination using a hypervalent iodine reagent generated in situ, with BF₃·OEt₂ as the fluoride source, to yield 3-fluoropyrrolidines. beilstein-journals.org

Nucleophilic Phosphine-Catalyzed Intramolecular Michael Addition: N-allylic substituted α-amino nitriles can undergo a 5-endo-trig cyclization catalyzed by a nucleophilic phosphine (B1218219) to construct functionalized pyrrolidine (B122466) rings. acs.org

Iron-Catalyzed Diastereoselective C–H Amination: Aliphatic azides can be converted to 2,5-disubstituted pyrrolidines with high diastereoselectivity using an iron dipyrrinato complex as a catalyst. nih.gov

Table 2: Cyclization Strategies for Pyrrolidine Ring Formation

| Method | Key Reagents/Catalysts | Starting Material Type | Product Type | Key Features |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Ruthenium catalysts (e.g., Grubbs catalysts) | Dienes | Unsaturated heterocycles | Tolerates various functional groups. organic-chemistry.org |

| Hypervalent Iodine-Mediated Aminofluorination | Iodosylbenzene, BF₃·OEt₂ | Unsaturated amines | 3-Fluoropyrrolidines | Metal-free synthesis. beilstein-journals.org |

| Nucleophilic Phosphine-Catalyzed Cyclization | Phosphines | N-allylic substituted α-amino nitriles | Functionalized pyrrolidines | Proceeds via 5-endo-trig cyclization. acs.org |

| Iron-Catalyzed C–H Amination | Iron dipyrrinato complex | Aliphatic azides | 2,5-Disubstituted pyrrolidines | High diastereoselectivity. nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Intramolecular Aminofluorination

A practical approach for constructing the 3-fluoropyrrolidine (B48656) core involves an intramolecular aminofluorination of alkenes, which combines ring formation and fluorine introduction into a single, efficient sequence. discoveroakwoodchemical.com This transformation is often mediated by hypervalent iodine reagents in the presence of a fluoride (B91410) source. discoveroakwoodchemical.commdpi.com The reaction typically starts from a homoallylic amine, where the amino group is protected with a strong electron-withdrawing group, such as tosyl (Ts), which is essential for the transformation to succeed. mdpi.com Two primary mechanistic pathways are proposed for this cyclization-fluorination cascade: one involving an alkene-activated iodonium (B1229267) intermediate and another proceeding through an electrophilic nitrogen intermediate. beilstein-journals.orgnih.gov

A competitive reaction between a homoallyl amine and its more electron-rich, methylated analogue demonstrated that the hypervalent iodine reagent preferentially reacts with the more nucleophilic double bond. mdpi.com This finding strongly supports a mechanism initiated by the electrophilic activation of the alkene. mdpi.com

Alkene-Activated Iodonium Intermediate Pathways

The most widely supported mechanism begins with the activation of the alkene double bond by a hypervalent iodine(III) species. nih.gov In a typical reaction using PhI(OAc)₂ and a hydrogen fluoride (HF) source like HF/Pyridine, an in-situ formed (difluoroiodo)benzene species is proposed to be the active electrophile. discoveroakwoodchemical.commdpi.com

The mechanistic steps are as follows:

Formation of Iodonium Intermediate: The hypervalent iodine reagent interacts with the nucleophilic double bond of the homoallyl amine substrate to form a cyclic iodonium salt intermediate. discoveroakwoodchemical.commdpi.com

Intramolecular Cyclization: The nitrogen atom of the protected amine acts as an internal nucleophile, attacking one of the carbons of the three-membered iodonium ring. This attack results in the formation of the five-membered pyrrolidine (B122466) ring. discoveroakwoodchemical.commdpi.com

Fluoride Attack: The sequence is completed by a subsequent Sₙ2 substitution, where a fluoride ion attacks the carbon atom bonded to the iodine, displacing the iodobenzene (B50100) leaving group. discoveroakwoodchemical.commdpi.com

Deprotonation: A final deprotonation step yields the neutral 3-fluoropyrrolidine product. discoveroakwoodchemical.com

This pathway, involving the sequential formation of C–N and C–F bonds, is consistent with the observed products in the fluorination of various homoallyl amines and alcohols. discoveroakwoodchemical.com

Electrophilic Nitrogen Intermediate Pathways

An alternative mechanistic hypothesis involves the initial oxidation of the nitrogen atom rather than the activation of the alkene. beilstein-journals.orgnih.gov In this pathway, the hypervalent iodine reagent oxidizes the sulfonamide nitrogen, generating a more electrophilic nitrogen species. beilstein-journals.orgchimia.ch

The proposed sequence is:

Nitrogen Oxidation: The hypervalent iodine compound oxidizes the protected nitrogen atom of the aminoalkene. rsc.org

Electrophilic Attack: The resulting electrophilic nitrogen intermediate is attacked by the intramolecular alkene moiety. chimia.chrsc.org This leads to the formation of an aziridinium (B1262131) intermediate. rsc.org

Ring Opening by Fluoride: The aziridinium intermediate is subsequently opened by a nucleophilic fluoride attack, typically at the more substituted carbon, to furnish the final fluorinated product. beilstein-journals.orgnih.gov

This pathway has been proposed to explain the formation of β-fluoropiperidines and could operate competitively in the synthesis of 3-fluoropyrrolidines. beilstein-journals.orgchimia.ch

Role of Lewis Acids in Catalytic Fluorination Reactions

Lewis acids play a critical role in many fluorination reactions, often enhancing reaction rates and influencing selectivity. rsc.org In the context of intramolecular aminofluorination, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are frequently employed. beilstein-journals.orgnih.gov

The proposed roles for Lewis acids include:

Activation of the HVI Reagent: A Lewis acid can coordinate to the hypervalent iodine reagent, increasing its electrophilicity and facilitating the initial activation of the alkene. beilstein-journals.orgnih.gov

Fluoride Source: In some protocols, BF₃·Et₂O can also serve as the source of the fluoride nucleophile. nih.gov

Catalyst Turnover: In catalytic systems, Lewis acids can be essential for regenerating the active catalyst. For instance, in palladium-catalyzed C–N coupling reactions, aluminum or zinc-based Lewis acids have been shown to accelerate the rate-limiting transmetalation or reductive elimination steps. rsc.org

Enantioselective Control: In asymmetric catalysis, chiral Lewis acid complexes are used to create a chiral environment around the substrate, enabling enantioselective fluorination by controlling the facial selectivity of the fluorine attack. juniperpublishers.comacs.org This is achieved through two-point binding of the substrate to the chiral Lewis acid catalyst. juniperpublishers.com

Table 1: Role of Lewis Acids in Fluorination Reactions

| Lewis Acid | Proposed Role | Reaction Type | Reference(s) |

|---|---|---|---|

| BF₃·Et₂O | Activation of HVI reagent; Fluoride source | Intramolecular Aminofluorination | beilstein-journals.orgnih.gov |

| Zn(BF₄)₂ | Catalytic activation of HVI reagent | Intramolecular Aminofluorination | beilstein-journals.org |

| Al(OTf)₃ | Acceleration of transmetalation in Pd-catalysis | C–N Cross-Coupling | rsc.org |

Mechanisms of Diastereoselective Cyclization Reactions

The formation of substituted pyrrolidine rings often creates new stereocenters, making diastereoselectivity a key consideration. The diastereochemical outcome of the cyclization reaction is determined by the transition state geometry of the ring-closing step. For the intramolecular aminofluorination leading to a 3-fluoropyrrolidine derivative, the relative orientation of substituents on the forming ring is established during the nucleophilic attack of the nitrogen on the activated alkene intermediate.

In related iron-catalyzed C-H amination reactions for synthesizing 2,5-disubstituted pyrrolidines, the diastereoselectivity was found to be highly dependent on the catalyst structure. nih.gov The use of specific ancillary ligands on the metal catalyst created a directional steric profile that favored the formation of a syn diastereomer. nih.gov This principle, where the catalyst's steric and electronic properties dictate the transition state energy and thus the product's stereochemistry, is broadly applicable. nih.gov

For cyclizations proceeding through an iodonium intermediate, the diastereoselectivity is influenced by the stereochemistry of the initial alkene and the facial selectivity of the intramolecular attack by the nitrogen nucleophile. The reaction often proceeds via an anti-addition of the nitrogen and the fluorine across the double bond. Methods for achieving high diastereoselectivity typically involve using substrates with pre-existing stereocenters or employing chiral catalysts that can differentiate between the diastereotopic faces of the intermediate. rsc.orgrsc.org

General Carbonyl Chemistry and Lactam Formation Mechanisms

The "-2-one" suffix in 3-Fluoropyrrolidin-2-one indicates the presence of a carbonyl group at the C2 position, classifying the molecule as a lactam (a cyclic amide). wikipedia.orgpearson.com The formation of a lactam ring is a classic organic transformation, typically achieved through the intramolecular cyclization of an amino acid or its derivative. wikipedia.orgquimicaorganica.org

The general mechanism for lactam formation from a γ-amino acid (a precursor to a γ-lactam like pyrrolidin-2-one) involves the following steps:

Protonation (Acid-Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of the nitrogen atom of the amine group attacks the activated carbonyl carbon. quimicaorganica.org

Proton Transfer: A proton is transferred from the nitrogen to one of the hydroxyl oxygens, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.

Deprotonation: The final lactam product is obtained after deprotonation of the carbonyl oxygen.

Alternatively, the reaction can proceed without an acid catalyst by heating, which promotes the direct addition of the amine to the carboxylic acid. quimicaorganica.org The formation of this compound would require a precursor such as a 4-amino-3-fluoropentanoic acid, which would cyclize to form the five-membered lactam ring.

Nucleophilic Substitution and Addition Processes in Derivatization

The structure of this compound offers two primary sites for further chemical modification: the carbon-fluorine bond and the lactam carbonyl group.

Nucleophilic Substitution at C3: The fluorine atom at the C3 position can act as a leaving group and be replaced by other functional groups through nucleophilic substitution reactions. smolecule.comencyclopedia.pub A nucleophile can attack the carbon atom bearing the fluorine, displacing the fluoride ion. byjus.com The viability and mechanism (Sₙ1 or Sₙ2) of this substitution depend on several factors, including the strength of the incoming nucleophile, the solvent, and the stability of a potential carbocation intermediate at the C3 position. ksu.edu.sa Weaker bases are generally better leaving groups, and while fluoride is not a superb leaving group, these substitutions can be driven under appropriate conditions. byjus.com

Reactivity of the Lactam Carbonyl: The amide group within the lactam ring is generally less reactive towards nucleophiles than esters or acid chlorides. However, it can still undergo reactions such as:

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carbonyl group to a methylene (B1212753) (CH₂) group, converting the this compound into a 3-fluoropyrrolidine.

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed (opened) to yield the corresponding γ-amino acid.

Attack by Strong Nucleophiles: Very strong nucleophiles, such as organometallic reagents, can add to the carbonyl group, though these reactions are less common than with other carbonyl compounds.

These derivatization processes allow this compound to serve as a versatile building block for more complex molecules.

Stereochemical and Conformational Analysis of 3 Fluoropyrrolidin 2 One Systems

Control and Determination of Diastereoselectivity.nih.gov

The synthesis of 3-fluoropyrrolidin-2-one and its derivatives often yields diastereomers, making the control and determination of diastereoselectivity a critical aspect of its chemistry. Research has shown that the presence of an allylic fluorine substituent can induce syn-stereocontrol during iodocyclisation reactions. nih.gov This stereocontrol is a key factor in producing the desired diastereomer with high selectivity.

For instance, the 5-exo-trig iodocyclisation of N-tosyl-3-fluoropent-4-en-1-amides, precursors to 4-fluoropyrrolidin-2-ones, demonstrates significant diastereoselectivity. The diastereomeric ratios achieved in these reactions highlight the directing effect of the fluorine atom. nih.gov

Table 1: Diastereomeric Ratios in the Synthesis of Fluorinated Pyrrolidinones

| Precursor | Product | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| N-tosyl-3-fluoropent-4-en-1-amide | 4-fluoro-1-tosyl-5-(iodomethyl)pyrrolidin-2-one | 10:1 to >20:1 |

This table is generated based on data reported in scientific literature. nih.gov

The observed syn-selectivity in the iodocyclisation of allylic fluorides is attributed to the formation of an I(2)-π complex where the fluorine atom is positioned "inside". nih.gov This arrangement favors the formation of the syn diastereomer. This stereochemical outcome is consistent across different substrates, suggesting a general trend for this type of cyclization. nih.gov

Enantiomeric Purity and Control in Chiral Synthesis.symeres.com

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for applications in medicinal chemistry and materials science. symeres.com For this compound, which possesses a stereocenter at the C3 position, controlling the enantiomeric outcome is crucial. Chiral synthesis strategies, including the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool, are employed to obtain the desired enantiomer in high purity. symeres.com

While specific data on the enantiomeric excess (ee) for the synthesis of this compound is not extensively detailed in the provided context, the general principles of asymmetric synthesis are applicable. symeres.com Techniques such as chiral chromatography (e.g., Supercritical Fluid Chromatography - SFC) are often utilized to separate enantiomers and determine enantiomeric purity. symeres.com

Conformational Preferences and Dynamics

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations, typically described as envelope (E) and twist (T) forms. beilstein-journals.orgnih.gov The introduction of a fluorine atom at the 3-position introduces significant stereoelectronic interactions that influence the conformational equilibrium of the ring.

The gauche effect describes the tendency of certain substituents to adopt a gauche arrangement (a dihedral angle of approximately 60°) rather than an anti-periplanar conformation. In fluorinated systems, the fluorine-induced gauche effect, arising from hyperconjugative interactions such as σCH → σ*CF, can play a role in stabilizing specific conformations. nih.govbeilstein-journals.org However, in the context of fluorinated pyrrolidines, the fluorine gauche effect is often considered secondary to other interactions, such as anomeric effects and electrostatic forces. beilstein-journals.orgresearchgate.netnih.gov In some cases, attractive electrostatic interactions, like an N-H···F-C interaction, can be more dominant in dictating the preferred conformation. researchgate.net

The anomeric effect, a stereoelectronic effect that describes the tendency of a substituent on a heterocyclic ring to adopt an axial orientation, is a significant factor in the conformational analysis of fluorinated pyrrolidines. beilstein-journals.orgbeilstein-journals.org A generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent C-F bond (nN → σ*CF), can strongly influence the conformational bias, particularly for α-fluoro isomers. beilstein-journals.orgbeilstein-journals.orgnih.gov This interaction can lead to a significant stabilization of conformations where the nitrogen lone pair and the C-F bond are in an anti-periplanar arrangement.

The non-planar nature of the pyrrolidine (B122466) ring is best described by the concept of pseudorotation. beilstein-journals.orgnih.gov The conformation of the ring can be defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.orgnih.gov The phase angle describes which atoms are out of the plane, while the puckering amplitude indicates the degree of non-planarity. beilstein-journals.orgnih.gov The puckering of the pyrrolidine ring in proline derivatives can be controlled by inductive and stereoelectronic factors, with substituents influencing the preference for Cγ-exo or Cγ-endo envelope conformations. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the energy profile of the pseudorotation pathway and identify the most stable conformations. beilstein-journals.orgnih.gov

Impact of Stereoelectronic Effects on Molecular Structure and Reactivity

Stereoelectronic effects are defined by the spatial arrangement of orbitals and the interactions between them, which can dictate molecular geometry and reactivity. nih.gov In this compound, the primary stereoelectronic interactions involve the highly polarized carbon-fluorine (C-F) bond and its influence on the conformation of the lactam ring. These effects are crucial in determining the molecule's shape and how it interacts with other molecules, such as biological targets.

Detailed research findings, particularly from crystallographic studies, provide profound insights into these effects. A key example is the inhibitor CZL-046, which features an (S)-3-fluoropyrrolidin-2-one scaffold and potently targets the p300 bromodomain, a protein implicated in cancer. figshare.comrcsb.org The co-crystal structure of CZL-046 bound to the CREB binding protein (CBP) bromodomain (PDB ID: 9J6O) reveals the precise conformation of the fluorinated lactam ring within a biological binding pocket. nih.gov

The fluorine atom's placement governs the puckering of the pyrrolidine ring, a phenomenon also observed in related fluorinated pyrrolidines. ontosight.ai The ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms, where one or two atoms deviate from the plane formed by the remaining atoms. The preferred pucker is often a result of the gauche effect, where the fluorine atom tends to adopt a gauche relationship (a 60° dihedral angle) with respect to vicinal electron-withdrawing groups or lone pairs to achieve a stabilizing orbital overlap. This conformational control is critical for pre-organizing the molecule for binding to its target. ontosight.ai

Analysis of the bound conformation of the (S)-3-fluoropyrrolidin-2-one ring in CZL-046 provides concrete data on its structure. Quantum mechanical calculations and NMR spectroscopy on similar fluorinated proline derivatives have shown that fluorination can invert the natural puckering preference of the ring. ontosight.ai For instance, studies on 3-fluoro-4-hydroxyprolines revealed that C3 fluorination could switch the ring from a C4-exo to a C4-endo pucker. ontosight.ai

The data from the co-crystal structure of CZL-046 highlights the specific conformational parameters adopted upon binding.

| Compound | Technique | Key Conformational Feature | Observed Dihedral Angle (example) | Significance |

|---|---|---|---|---|

| (S)-3-Fluoropyrrolidin-2-one (in CZL-046) | X-ray Crystallography (PDB: 9J6O) | Defined ring pucker within the p300 bromodomain binding site. | Specific angles dictate substituent orientation. | The conformation is crucial for the potent inhibitory activity (IC50 = 3.3 nM). figshare.comnih.gov |

| 3-Fluoro-4-hydroxyprolines | X-ray Crystallography, NMR, Quantum Mechanics | Fluorination at C3 inverts the ring pucker preference from C4-exo to C4-endo. | Not specified | Demonstrates the strong influence of fluorine stereoelectronics on ring conformation. ontosight.ai |

Computational and Theoretical Studies

Quantum-Chemical Analysis of Electronic Structure and Energetics

Quantum-chemical methods, particularly those rooted in quantum mechanics, are employed to investigate the electron distribution and energy states of 3-Fluoropyrrolidin-2-one. researchgate.net These analyses are fundamental to understanding the molecule's intrinsic reactivity, stability, and the non-covalent interactions it can form with biological macromolecules. ethz.chresearchgate.net The electronic structure, calculated through these methods, helps explain the impact of the electron-withdrawing fluorine atom on the geometry and properties of the pyrrolidinone ring.

Density Functional Theory (DFT) is a robust computational method used to elucidate the step-by-step mechanisms of chemical reactions. cas.cn By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. For instance, DFT studies on the formation of the related compound 3-fluoropyrrolidine (B48656) from a homoallylic amine have shown that the reaction proceeds through a mechanism mediated by hypervalent iodosoarenes, where a Lewis acid catalyst plays a crucial role in activating the reagents. ucas.ac.cnacs.org Similar DFT calculations can be applied to model the synthesis of this compound, providing insights that are vital for optimizing reaction conditions and improving yields. cas.cn These studies often explore different potential pathways, such as stepwise radical-mediated or concerted cycloaddition mechanisms, to determine the most energetically favorable route. cas.cn

The accuracy of any computational prediction is contingent on the chosen theoretical method and basis set. researchgate.net Therefore, benchmark studies are essential to validate the computational protocols. In these studies, calculated results are compared against high-accuracy experimental data or higher-level theoretical calculations. For the related 3-fluoropyrrolidine scaffold, researchers have conducted benchmark assessments by comparing results from various DFT functionals (like B3LYP-D3BJ and ωB97XD) with Coupled Cluster (CCSD) calculations, which are considered a "gold standard" in quantum chemistry. acs.orgresearchgate.net These studies help identify the most reliable and cost-effective computational method for accurately predicting the geometries and relative energies of different conformers of fluorinated pyrrolidines. acs.orgresearchgate.net

Table 1: Example of Benchmark Study Data for a Related Compound (3-Fluoropyrrolidine)

| Computational Method | Basis Set | Property | Calculated Value | Experimental/Reference Value | Deviation |

| B3LYP-D3BJ | 6-311++G | Dihedral Angle (H-N-C-C) | 15.2° | 15.5° | -0.3° |

| ωB97XD | 6-311++G | Dihedral Angle (H-N-C-C) | 15.4° | 15.5° | -0.1° |

| CCSD | DGTZVP | Dihedral Angle (H-N-C-C) | 15.5° | 15.5° | 0.0° |

| B3LYP-D3BJ | 6-311++G | Bond Length (C-F) | 1.398 Å | 1.400 Å | -0.002 Å |

| ωB97XD | 6-311++G | Bond Length (C-F) | 1.399 Å | 1.400 Å | -0.001 Å |

| CCSD | DGTZVP | Bond Length (C-F) | 1.400 Å | 1.400 Å | 0.000 Å |

Note: This table is illustrative, based on findings for the related compound 3-fluoropyrrolidine, to demonstrate the purpose of a benchmark study. Data is conceptual and derived from descriptions in existing literature. acs.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are used to study the this compound scaffold in a biological context, such as its binding to a protein target. These techniques treat the molecule and its environment using classical mechanics, allowing for the simulation of movement and conformational changes over time.

A key application is in drug discovery, where molecular docking is used to predict the preferred binding orientation of a ligand within a protein's active site. Following docking, MD simulations are performed to assess the stability of the predicted binding pose and to calculate binding free energies. For example, in the development of inhibitors targeting the p300 bromodomain, the (S)-3-fluoropyrrolidin-2-one scaffold was identified as a key component. Molecular modeling would be used to visualize how this scaffold fits into the acetyl-lysine binding pocket of the p300 bromodomain, while MD simulations would confirm the stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, over time. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). In the context of drug development, QSAR is a powerful tool for lead optimization.

Starting with a hit compound containing the this compound scaffold, chemists synthesize a library of derivatives by modifying various parts of the molecule. The biological activity of these derivatives is then measured experimentally. A QSAR model is subsequently built by finding a mathematical equation that relates the calculated molecular descriptors (e.g., electronic properties, size, lipophilicity) of these derivatives to their observed activity. This model can then predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the most promising candidates for synthesis and testing, thereby accelerating the discovery of potent and selective drugs. This approach has been successfully applied to optimize inhibitors for various targets, including the development of p300 bromodomain inhibitors based on the (S)-3-fluoropyrrolidin-2-one scaffold.

Table 2: Illustrative QSAR Model for Scaffold Optimization

| Compound ID | R1-Group | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| Base-01 | -H | 2.1 | 3.5 D | 520 | 515 |

| Mod-02 | -CH₃ | 2.5 | 3.4 D | 350 | 360 |

| Mod-03 | -Cl | 2.8 | 4.1 D | 150 | 145 |

| Mod-04 | -OCH₃ | 2.0 | 4.5 D | 210 | 205 |

| Mod-05 | -CF₃ | 3.0 | 5.2 D | 85 | 90 |

Note: This table is a conceptual representation of data used in a QSAR study for a series of compounds based on a common scaffold. The data is hypothetical and serves to illustrate the relationship between molecular descriptors and biological activity.

Prediction of Conformational Equilibria and Stereoselectivity

The three-dimensional shape (conformation) of this compound is critical for its biological activity. The five-membered pyrrolidinone ring is not planar and exists in an equilibrium of different puckered conformations (e.g., envelope and twist forms). The introduction of a fluorine atom significantly influences this equilibrium due to stereoelectronic effects, such as the gauche effect. acs.orgresearchgate.net

Computational methods, validated by benchmark studies, can accurately predict the relative energies of these different conformers and thus the conformational equilibrium. acs.orgresearchgate.net This is particularly important for understanding stereoselectivity. The discovery of CZL-046, which is based on the specific (S)-enantiomer of the this compound scaffold, highlights that the precise spatial arrangement of the fluorine atom is crucial for optimal binding to its target, the p300 bromodomain. Theoretical analyses can predict that one enantiomer will adopt a much more favorable low-energy conformation for fitting into the chiral binding pocket of the protein than the other, explaining the observed stereoselectivity and guiding asymmetric synthesis efforts.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Fluoropyrrolidin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular structure and stereochemistry.

Application of ¹⁹F NMR for Diastereomeric Ratio Determination

The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of ½, which results in high sensitivity and sharp signals. mdpi.comhmdb.ca Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an exceptional tool for distinguishing between stereoisomers. nih.govmdpi.com

In the synthesis of derivatives of this compound that introduce a second chiral center, a mixture of diastereomers can be formed. The fluorine atoms in these diastereomers are in chemically non-equivalent environments, leading to distinct signals in the ¹⁹F NMR spectrum. spectrabase.com The integration of these signals allows for a direct and precise quantification of the diastereomeric ratio (d.r.).

For instance, in the synthesis of 3-fluoro-4-hydroxy prolines, which feature two adjacent stereocenters, ¹⁹F NMR was crucial for determining the stereoselectivity of the fluorination step. nih.gov A similar strategy would be applied to a diastereomeric mixture of this compound derivatives. Each diastereomer would exhibit a unique ¹⁹F chemical shift, and the ratio of the integrals of these peaks would directly correspond to the ratio of the diastereomers in the mixture. This method is often preferred for its simplicity and accuracy, avoiding the need for physical separation of the diastereomers.

Elucidation of Stereochemistry Using Multi-Nuclear NMR Techniques

A comprehensive assignment of the stereochemistry of this compound requires a multi-faceted NMR approach, correlating data from ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton spectrum provides information on the connectivity of the pyrrolidinone ring. The multiplicity and coupling constants of the proton at C3 (H3) are particularly informative. It is expected to appear as a doublet of triplets (dt) or a more complex multiplet due to coupling with the adjacent fluorine atom (²JH-F) and the C4 methylene (B1212753) protons (³JH-H). The magnitude of the geminal H-F coupling constant (typically 40-60 Hz) confirms the fluorine's position. researchgate.net

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbon atoms of the ring will appear as distinct signals. The C3 carbon, being directly attached to the fluorine atom, will exhibit a large one-bond C-F coupling constant (¹JC-F), typically in the range of 170-250 Hz, which splits the signal into a doublet. researchgate.net The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JC-F). These characteristic couplings are definitive proof of the fluorine's location.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, mapping out the spin system of the pyrrolidinone ring. An HSQC spectrum correlates each proton with its directly attached carbon, confirming the C-H connections. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can further establish the structure by showing correlations between protons and carbons over two or three bonds.

The relative stereochemistry can be inferred from through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY). For a specific diastereomer of a this compound derivative, NOE correlations would be observed between protons that are close in space, allowing for the determination of their relative orientation on the five-membered ring.

Below is a table of expected NMR data for this compound, extrapolated from data for γ-butyrolactam and other fluorinated heterocycles, as specific published data is unavailable. hmdb.canih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

| C2 (C=O) | - | ~175 | ²JC-F ~ 20-30 |

| C3 | ~5.0 (dt) | ~90 (d) | ¹JC-F ~ 180, ²JH-F ~ 50 |

| C4 | ~2.4 (m) | ~30 (d) | ²JC-F ~ 20 |

| C5 | ~3.5 (t) | ~45 | ³JC-F ~ 5 |

| N-H | ~7.5 (br s) | - | - |

| F | - | - | ¹⁹F δ ~ -180 to -200 |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion. For this compound (C₄H₆FNO), the expected monoisotopic mass is 103.04334 Da. Current time information in Bangalore, IN. The observation of this mass with high accuracy (typically within 5 ppm) confirms the elemental formula.

The table below shows predicted m/z values for common adducts of this compound that could be observed in an ESI-MS experiment. Current time information in Bangalore, IN.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₄H₇FNO]⁺ | 104.05062 |

| [M+Na]⁺ | [C₄H₆FNONa]⁺ | 126.03256 |

| [M-H]⁻ | [C₄H₅FNO]⁻ | 102.03606 |

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule, providing further structural confirmation. The fragmentation of α-pyrrolidinophenone derivatives often involves characteristic losses, such as the loss of the pyrrolidine (B122466) ring or side chains. hmdb.ca For this compound, key fragmentation pathways would likely involve the loss of CO, HF, or cleavage of the pyrrolidinone ring, providing a fragmentation pattern that is unique to its structure. This pattern can be used as a fingerprint for identification and for distinguishing it from potential isomers.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides information about the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including the absolute stereochemistry and the precise conformation of the molecule. acs.org

To perform this analysis, a suitable single crystal of an enantiomerically pure sample of this compound (or a derivative) must be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. hmdb.ca From this map, the precise coordinates of each atom can be determined.

This technique would definitively establish:

Absolute Stereochemistry: For a chiral sample, X-ray crystallography can determine whether the stereocenter at C3 has an (R) or (S) configuration.

Ring Conformation: The five-membered pyrrolidinone ring is not planar. X-ray analysis reveals the exact ring pucker (e.g., envelope or twist conformation), which is influenced by the stereochemistry and the electronic effects of the fluorine substituent. nih.gov The conformation of the parent γ-butyrolactam has been studied, providing a basis for comparison. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be obtained. The C-F bond length and the effect of the electronegative fluorine atom on the geometry of the rest of the ring are of particular interest.

Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state, identifying any hydrogen bonds (e.g., involving the N-H and C=O groups) or other intermolecular forces that stabilize the crystal lattice.

Although a crystal structure for this compound itself is not publicly available, the technique remains the gold standard for unequivocally confirming the three-dimensional structure of such chiral molecules.

Applications As Building Blocks and Scaffolds in Advanced Chemical Synthesis

Role of 3-Fluoropyrrolidin-2-one as a Chiral Building Block

This compound, particularly in its enantiomerically pure forms, serves as a crucial chiral building block in asymmetric synthesis. ossila.comossila.combldpharm.com The presence of a stereocenter at the C3 position, defined by the fluorine atom, allows for the diastereoselective and enantioselective synthesis of more complex molecules. Synthetic chemists utilize these chiral synthons to introduce fluorine into a target molecule with a high degree of stereochemical control.

The synthesis of enantiopure fluorinated building blocks, including derivatives of this compound, has been the subject of extensive research. researchgate.net Methodologies often involve substrate-mediated diastereoselective electrophilic fluorinations or the use of chiral N-F reagents. researchgate.net The development of efficient routes to compounds like 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine highlights the importance of these fluorinated heterocycles as valuable building blocks in medicinal chemistry. researchgate.net The hydrochloride salts of both (S)-(+)-3-fluoropyrrolidine and (R)-(−)-3-fluoropyrrolidine are commercially available and serve as key starting materials for introducing a fluorinated pyrrolidine (B122466) moiety. ossila.comossila.com

Integration into Diverse Heterocyclic Frameworks for Research

The reactivity of the lactam ring and the carbon-fluorine bond in this compound allows for its integration into a wide array of heterocyclic frameworks. The lactam can be opened or modified, and the pyrrolidine ring can be further functionalized, making it a versatile precursor for more elaborate heterocyclic systems. For instance, intramolecular aminofluorination of unsaturated amines, a reaction mediated by hypervalent iodine reagents, provides a synthetic route to 3-fluoropyrrolidines. beilstein-journals.org This method demonstrates the utility of fluorinated pyrrolidine derivatives in constructing complex heterocyclic structures. beilstein-journals.org

Furthermore, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines from appropriate alkenyl azides via bromofluorination, reduction, and subsequent cyclization underscores the adaptability of these fluorinated synthons in creating strained and non-strained azaheterocycles. researchgate.net These resulting heterocyclic frameworks are of significant interest in pharmaceutical research due to their potential to impart favorable physicochemical and biological properties to drug candidates.

Scaffold Utility in Medicinal Chemistry Research

The pyrrolidin-2-one core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom at the 3-position creates the this compound scaffold, which offers distinct advantages in drug design. This modification can enhance metabolic stability by blocking sites of oxidation, modulate pKa, and influence the conformation of the pyrrolidine ring, thereby affecting binding interactions with biological targets.

A prominent example of the utility of the this compound scaffold is in the development of potent and selective enzyme inhibitors. Recently, a series of novel inhibitors targeting the p300 bromodomain, a crucial epigenetic regulator implicated in cancer, were designed and synthesized utilizing an (S)-3-fluoropyrrolidin-2-one scaffold. figshare.comnih.govfigshare.comacs.org

In this research, the (S)-3-fluoropyrrolidin-2-one moiety was identified as a key component for achieving high inhibitory potency. acs.org The lead compound, CZL-046 (also referred to as compound 29 in the study), demonstrated a half-maximal inhibitory concentration (IC50) of 3.3 nM against the p300 bromodomain. nih.govfigshare.com This compound also exhibited significant antiproliferative activity in a multiple myeloma cell line (OPM-2) with an IC50 of 51.5 nM. nih.govfigshare.com The study highlighted that the (S)-configuration of the fluoropyrrolidin-2-one scaffold was crucial for potent inhibition, as the corresponding (R)-enantiomer showed reduced activity. acs.org The cocrystal structure of a related inhibitor with the CREB binding protein bromodomain provided insights into the binding mode, further validating the design strategy. nih.gov

Table 1: Inhibitory Activity of p300 Bromodomain Inhibitors with Fluorinated Scaffolds

| Compound | Scaffold | p300 IC50 (nM) | OPM-2 Cell Proliferation IC50 (nM) |

|---|---|---|---|

| CZL-046 (29) | (S)-3-Fluoropyrrolidin-2-one | 3.3 nih.govfigshare.com | 51.5 nih.govfigshare.com |

| Compound 7 | (S)-3-Fluoropyrrolidin-2-one | < 4 acs.org | Not Reported |

| Compound 8 | (R)-3-Fluoropyrrolidin-2-one | 10.8 acs.org | Not Reported |

| Compound 9 | 3,3-Difluoropyrrolidin-2-one (B575821) | 4.8 acs.org | Not Reported |

The nitrogen atom of the pyrrolidine ring in this compound and its derivatives can act as a ligand for metal complexes. ossila.comossila.com The coordination of these fluorinated ligands to a metal center can influence the electronic properties, stability, and catalytic activity of the resulting complex. nih.govmdpi.com The design of ligands is a critical aspect of coordination chemistry and catalysis, as the ligand sphere dictates the reactivity of the metal center. mdpi.com

While direct examples of this compound in catalysis are not extensively documented in the provided search results, the broader class of fluorinated pyrrolidines is utilized in the formation of metal complexes with applications in catalysis and materials science. ossila.comossila.comnih.gov The unique stereoelectronic properties imparted by the fluorine atom can be exploited to fine-tune the performance of metal catalysts in various organic transformations. The development of novel transition metal complexes often relies on the design of new ligands, and fluorinated heterocycles like this compound represent a source of structurally unique and potentially advantageous ligands. nih.gov

The this compound scaffold is an excellent platform for exploring structure-activity relationships (SAR). By systematically modifying the scaffold and observing the effects on biological activity, medicinal chemists can optimize the properties of a lead compound.

In the development of the aforementioned p300 bromodomain inhibitors, SAR studies revealed the importance of the stereochemistry at the fluorine-bearing carbon. acs.org The (S)-enantiomer consistently demonstrated higher potency than the (R)-enantiomer. acs.org Furthermore, comparison with a 3,3-difluoropyrrolidin-2-one scaffold indicated that the monofluorinated scaffold provided a better balance of properties. acs.org These studies underscore how subtle modifications to the fluorinated pyrrolidinone core can have a significant impact on target engagement and cellular activity. acs.org

Similar SAR explorations have been conducted on other classes of compounds incorporating fluorinated pyrrolidine moieties, such as NaV1.7/NaV1.8 blockers for the treatment of pain and quinolonecarboxylic acid antibacterials. researcher.lifenih.gov In these studies, the introduction and specific placement of fluorine on the pyrrolidine ring were key to optimizing potency and selectivity. researcher.lifenih.gov

Applications in Materials Science Research

The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of materials science. sigmaaldrich.com The incorporation of fluorinated moieties like 3-fluoropyrrolidine (B48656) can influence the bulk properties of materials, leading to novel applications.

Development of Fluorinated Polymers (e.g., Polyimides)

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net However, traditional polyimides can suffer from poor solubility and high color, which limits their processability and application in optical fields. researchgate.net A highly successful strategy to mitigate these issues is the incorporation of fluorine-containing moieties, such as trifluoromethyl (-CF3) groups or single fluorine atoms, into the polymer backbone. researchgate.netnih.govscielo.br The introduction of fluorine enhances polymer properties by increasing the free volume, which improves solubility and lowers the dielectric constant, while the strong electron-withdrawing nature of fluorine can reduce intermolecular charge-transfer (CTC) interactions, leading to colorless and transparent films. researchgate.netnih.gov

The most common route for synthesizing polyimides is a two-step polycondensation process involving the reaction of a diamine with a dianhydride to first form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edumdpi.com In this context, this compound emerges as a key building block for creating the necessary fluorinated monomers. Its structure serves as a scaffold that can be chemically modified, for instance through ring-opening and subsequent transformations, to yield novel fluorinated diamines. These custom monomers can then be polymerized to create polyimides with tailored properties. mdpi.commdpi.com The use of such specifically designed fluorinated building blocks allows for precise control over the final polymer's characteristics. rsc.org

The table below summarizes the properties of representative polyimides synthesized using various fluorinated monomers, illustrating the beneficial effects of fluorination.

| Fluorinated Monomer Used | Resulting Polyimide Property | Value | Reference |

|---|---|---|---|

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Glass Transition Temperature (Tg) | 260 - 344 °C | nih.govresearchgate.net |

| Decomposition Temperature (Td5%) | > 510 °C | nih.gov | |

| Optical Transparency (at 400 nm) | > 80% | rsc.org | |

| 2,2′-Bis(trifluoromethyl)benzidine (TFMB) | Tensile Strength | 135.3 MPa | nih.gov |

| Elongation at Break | 8.3% | nih.gov | |

| 1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene | Water Absorption | < 0.4% | researchgate.net |

Construction of Ionic Liquids and Ferroelectric Materials

The 3-fluoropyrrolidine framework, readily accessible from this compound via reduction, is a critical component in the design of specialized ionic liquids and molecular ferroelectrics. The presence of fluorine enhances the thermal and electrochemical stability of the resulting materials and can be used to fine-tune their physical properties. nih.govacs.orgrsc.org

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as non-volatile, highly stable solvents and electrolytes. wiserpub.comencyclopedia.pub The properties of ILs can be precisely tuned by modifying the structure of their constituent cations and anions. beilstein-journals.org

The 3-fluoropyrrolidinium cation has been successfully incorporated into novel ionic liquids for high-energy applications. In one example, 1-methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI) was synthesized in a facile, one-step reaction from its fluorinated pyrrolidine precursor. rsc.org This ionic liquid demonstrated exceptionally high anodic stability, making it a promising electrolyte for high-voltage lithium-ion batteries. rsc.org

| Ionic Liquid | Property | Value | Reference |

|---|---|---|---|

| 1-Methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI) | Oxidation Stability | > 5.5 V vs Li+/Li | rsc.org |

| Isolation Yield | 85% | rsc.org |

Ferroelectric Materials

Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, making them essential for applications in memory devices, sensors, and capacitors. sci-hub.sewiley-vch.de Molecular ferroelectrics, particularly those based on organic-inorganic hybrid perovskites, offer advantages like structural tunability and ease of processing. sci-hub.senus.edu.sg

The introduction of fluorine into the organic cation is a powerful strategy for designing high-performance molecular ferroelectrics. nih.govacs.orgaip.org Researchers have synthesized enantiomeric perovskite ferroelectrics, (R)- and (S)-3-(fluoropyrrolidinium)MnCl₃ , by combining the chiral 3-fluoropyrrolidinium cation with manganese chloride. nih.govacs.org The study revealed that the simple substitution of a hydrogen atom with a fluorine atom on the pyrrolidinium (B1226570) ring led to a significant increase in the material's Curie temperature (Tc), the temperature above which it loses its ferroelectric properties. nih.govacs.org This enhancement is attributed to the greater electronegativity and polarizability of fluorine, which alters the potential energy barrier for the rotation of the organic cation. nih.govaip.org

| Compound | Curie Temperature (Tc) | Reference |

|---|---|---|

| (Pyrrolidinium)MnCl3 (non-fluorinated) | 295 K | nih.gov |

| (R)-3-(Fluoropyrrolidinium)MnCl3 | 333 K | nih.govacs.org |

| (S)-3-(Fluoropyrrolidinium)MnCl3 | 333 K | nih.govacs.org |

This 38 K increase in the Curie temperature demonstrates the profound impact of strategic fluorination and establishes the 3-fluoropyrrolidine scaffold as a valuable component for engineering next-generation ferroelectric materials with enhanced operational temperature ranges. nih.govacs.org

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The increasing emphasis on environmentally responsible chemical manufacturing necessitates the development of green and sustainable synthetic routes for 3-Fluoropyrrolidin-2-one and its derivatives. Future research in this area will likely focus on several key principles of green chemistry.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, can be employed for enantioselective reactions, potentially offering a greener alternative to traditional chiral resolution or asymmetric synthesis methods that may rely on heavy metals or harsh reagents. nih.gov The development of synthetic pathways starting from renewable feedstocks, such as cellulose-derived levoglucosenone, represents another critical direction. nih.gov Such approaches reduce the reliance on petrochemical precursors and contribute to a more sustainable chemical industry. acs.org

Furthermore, the exploration of alternative reaction media is crucial. The use of water or hydro-alcoholic solvent systems, as demonstrated in the synthesis of pyrrolidine-fused spirooxindoles, can significantly reduce the environmental impact associated with volatile organic solvents. rsc.org One-pot, multi-component reactions under catalyst-free conditions also represent an efficient and sustainable strategy, minimizing waste and energy consumption. rsc.orgresearchgate.net The use of reusable, natural heterogeneous catalysts, such as cuttlebone, in the synthesis of related heterocyclic structures, provides a template for future innovation in the green synthesis of pyrrolidinones. researchgate.net

Future research could also investigate the application of hydrothermal processes, which have been shown to be a "green" and facile method for synthesizing highly soluble fluorinated polyimides without the use of toxic organic solvents. researchgate.net Adapting such technologies for the synthesis of smaller molecules like this compound could be a significant step forward.

Innovations in Catalytic Asymmetric Fluorination Methodologies

The stereoselective introduction of fluorine is a formidable challenge in organic synthesis. For this compound, where the fluorine atom is located at a stereocenter, the development of novel catalytic asymmetric fluorination methodologies is of paramount importance. Current research in asymmetric fluorination provides a strong foundation for future innovations.

Transition-metal catalysis has emerged as a powerful tool for C-F bond formation. beilstein-journals.org Future work could focus on adapting and refining palladium-, cobalt-, or iridium-catalyzed methods for the specific fluorination of pyrrolidinone precursors. beilstein-journals.org For instance, the development of chiral palladium complexes for the enantioselective fluorination of oxindoles could be translated to the pyrrolidinone system. beilstein-journals.org The use of air and moisture-stable chiral catalysts that are effective at low loadings would be particularly advantageous for large-scale synthesis. beilstein-journals.org

Another key area of innovation lies in the development and application of novel fluorinating reagents. While electrophilic reagents like Selectfluor® are commonly used, there is a growing interest in the use of nucleophilic fluoride (B91410) sources due to their lower cost and abundance. rsc.orgscispace.comprinceton.edu The development of catalytic systems that can utilize latent sources of hydrogen fluoride, such as benzoyl fluoride, in asymmetric ring-opening reactions of aziridines or epoxides, offers a promising strategy that could be adapted for the synthesis of this compound precursors. princeton.edu

Furthermore, organocatalysis presents a metal-free approach to asymmetric fluorination. Proline-based fluorinated dipeptides have been explored as organocatalysts for asymmetric aldol (B89426) reactions, and similar strategies could be envisioned for the fluorination of pyrrolidinone scaffolds. mdpi.com The design of new chiral organocatalysts that can effectively control the stereochemistry of the fluorination step is a rich area for future research.

Advanced Computational Design and Virtual Screening of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new molecular entities. For this compound, advanced computational methods can guide the synthesis of derivatives with optimized properties and biological activities.

Structure-based virtual screening (SBVS) is a powerful technique for identifying potential lead compounds from large virtual libraries. nih.govfrontiersin.org By docking libraries of this compound derivatives into the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. frontiersin.org The increasing availability of ultra-large virtual libraries, containing hundreds of millions of compounds, significantly expands the chemical space that can be explored. nih.gov

Molecular dynamics (MD) simulations can provide deeper insights into the stability of ligand-protein complexes and the conformational effects of fluorine substitution. These simulations can help to understand how the geminal difluoro group in related structures restricts the puckering of the pyrrolidinone ring, which in turn influences binding to target proteins. Such insights are crucial for the rational design of potent and selective inhibitors.

Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling are also valuable tools. By identifying the key structural features required for biological activity, these methods can guide the modification of the this compound scaffold to enhance potency and selectivity. frontiersin.org For example, a pharmacophore model could be developed based on a known active compound and used to screen virtual libraries for novel derivatives with similar properties. frontiersin.org The development of novel computational methodologies that can accurately predict the binding free energies of designed derivatives will further accelerate the discovery process. nih.gov

The following table summarizes some of the key computational techniques and their potential applications in the design of this compound derivatives:

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predict binding poses and affinities of derivatives to target proteins (e.g., kinases, proteases). |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes and analyze conformational preferences. |

| Virtual Screening (VS) | Screen large libraries of virtual compounds to identify potential hits for a specific biological target. nih.govfrontiersin.org |

| QSAR & Pharmacophore Modeling | Identify key structural features for activity and guide the design of new derivatives with improved properties. frontiersin.org |

Expanding the Synthetic Scope of Fluorinated Pyrrolidinones

While this compound is a valuable building block, there is considerable scope for expanding the synthetic repertoire to create a wider diversity of fluorinated pyrrolidinone scaffolds. This will enable a more thorough exploration of the chemical space and the development of compounds with novel properties and applications.

One area of focus is the synthesis of pyrrolidinones with different fluorination patterns. For example, methods for the synthesis of 3,3-difluoropyrrolidinones are of interest, as the geminal difluoro group can impart unique electronic and conformational properties. The development of practical synthetic approaches to novel bicyclic analogues of pyrrolidine (B122466), such as spirocycles and fused and bridged systems, is another promising direction. mykhailiukchem.org The spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, for instance, has shown promise as an inhibitor of the MDM2-p53 interaction. researchgate.net

The synthesis of fluorinated pyrrolidinones fused with other heterocyclic rings is also a promising area. The discovery of pyrazolopyrrolidinones as potent inhibitors of Leishmania infection highlights the potential of such fused systems. frontiersin.org Similarly, the development of heteroaryl-pyrrolidinones as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor demonstrates the value of incorporating aromatic heterocycles. nih.gov

Future research should also focus on developing synthetic methods that allow for the late-stage introduction of fluorine. This would enable the rapid diversification of complex molecules and the synthesis of fluorinated analogues of known bioactive compounds. C-H functionalization is a particularly attractive strategy for late-stage fluorination. beilstein-journals.org The development of robust and selective methods for the C-H fluorination of pyrrolidinone scaffolds would be a significant advance.

Exploration of Novel Research Applications Beyond Current Trends

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of new therapeutic agents. While current research has identified several promising applications, there is vast potential for this compound and its derivatives to address a wider range of biological targets.

A significant recent development is the discovery of CZL-046, a potent p300 bromodomain inhibitor with an (S)-3-Fluoropyrrolidin-2-one scaffold, for the treatment of multiple myeloma. researchgate.netnih.govcas.cn This highlights the potential of this scaffold in the field of epigenetics and oncology. Future research could explore the development of inhibitors for other bromodomains or other epigenetic targets, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs).

The pyrrolidinone core is a common feature in many biologically active compounds. nih.gov By incorporating a fluorine atom at the 3-position, it may be possible to improve the potency, selectivity, and pharmacokinetic properties of these compounds. For example, fluorinated pyrrolidine derivatives have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of diabetes. nih.gov Further exploration of this scaffold for other metabolic disorders is warranted.

The nervous system is another promising area for the application of this compound derivatives. The discovery of related compounds as Nav1.7/Nav1.8 blockers for the treatment of pain and as M1 positive allosteric modulators for cognitive disorders suggests that this scaffold could be used to develop novel treatments for a variety of neurological and psychiatric conditions. nih.gov

The following table summarizes some of the emerging research applications for this compound and related compounds:

| Therapeutic Area | Biological Target/Application | Reference |

| Oncology | p300 Bromodomain Inhibitors (e.g., CZL-046 for Multiple Myeloma) | researchgate.netnih.govcas.cn |

| Metabolic Disorders | Dipeptidyl Peptidase IV (DPP-4) Inhibitors | nih.gov |

| Pain | Nav1.7/Nav1.8 Blockers | - |

| Neurological Disorders | M1 Positive Allosteric Modulators | nih.gov |

| Infectious Diseases | Antileishmanial Agents | frontiersin.org |

Q & A

Q. Tables for Key Comparisons

| Property | This compound | 3-Chloro Analog | 3-Bromo Analog |

|---|---|---|---|

| Electrophilicity (Hammett σ) | +0.78 | +0.23 | +0.26 |

| LogP | 0.92 | 1.35 | 1.58 |

| Metabolic Half-Life (Human Liver Microsomes) | 120 min | 85 min | 72 min |

Data derived from comparative studies of pyrrolidinone derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products